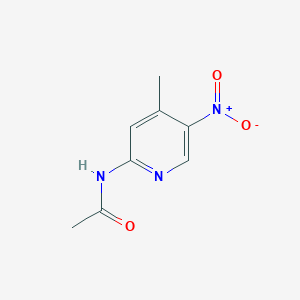

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methyl-5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLYNDDWAMZCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543988 | |

| Record name | N-(4-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-02-9 | |

| Record name | N-(4-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 4 Methyl 5 Nitropyridin 2 Yl Acetamide

Established Synthetic Routes for N-(4-methyl-5-nitropyridin-2-yl)acetamide

The most direct and commonly employed method for synthesizing this compound is the acylation of its corresponding amine precursor.

The standard synthesis involves the reaction of 2-amino-4-methyl-5-nitropyridine (B42881) with an acylating agent, typically acetic anhydride (B1165640). youtube.com In this reaction, the lone pair of electrons on the exocyclic nitrogen atom of the pyridine (B92270) derivative attacks one of the carbonyl carbons of acetic anhydride. youtube.com This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate (B1210297) ion as a good leaving group, to yield the final N-acylated product, this compound. youtube.com

The starting material, 2-amino-4-methyl-5-nitropyridine, is a solid with a melting point of 223-225 °C. sigmaaldrich.com An analogous reaction, the synthesis of N-(4-methylpyridin-2-yl)acetamide, is achieved by heating 2-amino-4-methylpyridine (B118599) in acetic anhydride, demonstrating the directness of this method. The presence of the electron-withdrawing nitro group in 2-amino-4-methyl-5-nitropyridine reduces the nucleophilicity of the amino group, which can make the reaction more sluggish compared to pyridine rings without such deactivating groups.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reactants. For the related synthesis of N-(4-methyl-pyridin-2-yl)-acetamide, the reaction is conducted by warming the amine in acetic anhydride at 70°C for two hours, resulting in a 95% yield after crystallization. Similar conditions can serve as a starting point for the synthesis of the title compound. Due to the reduced nucleophilicity of the amine, more forcing conditions, such as higher temperatures or longer reaction times, might be necessary to drive the reaction to completion. The use of acetic anhydride in excess can also serve as the solvent for the reaction. Post-reaction workup, often involving cooling and the addition of a non-solvent like diethyl ether, helps in the crystallization and isolation of the pure product.

| Parameter | Typical Condition | Purpose |

| Reagent | Acetic Anhydride | Acylating agent; can also serve as solvent. |

| Temperature | 70-100 °C | To provide sufficient energy to overcome the activation barrier, especially with a deactivated amine. |

| Time | 2-4 hours | To ensure the reaction proceeds to completion. |

| Workup | Cooling & Precipitation | Addition of a non-solvent (e.g., diethyl ether) to induce crystallization of the product. |

Alternative Synthetic Strategies for Structurally Related N-Pyridinyl Acetamides

The electron-deficient nature of the starting amine necessitates the exploration of more potent amide bond formation protocols, especially when milder conditions are required or when acetic anhydride is unsuitable.

Standard amide coupling methods can be inefficient for electron-deficient amines. sdu.dkrsc.org The reduced nucleophilicity of the amino group on the nitropyridine ring often leads to sluggish reactions and low yields. nih.gov To overcome this challenge, specialized coupling protocols have been developed.

One effective strategy involves the in-situ formation of highly reactive acyl fluorides from carboxylic acids. sdu.dkrsc.org A protocol using bis(tetramethylene)fluoroformamidinium hexafluorophosphate (B91526) (BTFFH) as a coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA) has been shown to be efficient for coupling both sterically hindered substrates and electron-deficient amines at elevated temperatures (e.g., 80 °C). rsc.org This method successfully produces amides where other standard procedures fail. sdu.dk

Another powerful approach employs the use of common peptide coupling reagents. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) is effective for creating amide bonds with unreactive amines. nih.govnih.gov In this system, DMAP functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that readily reacts with the electron-deficient amine. nih.gov

| Coupling Agent System | Amine Type | Key Features |

| BTFFH / DIPEA | Electron-deficient, Sterically hindered | In situ formation of acyl fluoride; requires elevated temperature. sdu.dkrsc.org |

| EDC / DMAP / HOBt (cat.) | Electron-deficient, Unreactive | DMAP acts as a critical acyl transfer agent to form a highly reactive intermediate. nih.govnih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. beilstein-journals.orgthieme-connect.de These reactions are characterized by high atom economy and operational simplicity. For the synthesis of structurally related N-pyridinyl acetamides and other complex heterocyclic systems, MCRs provide a powerful convergent strategy.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov This reaction could be adapted to synthesize complex N-pyridinyl amides by using a pyridine-containing amine or carboxylic acid. Similarly, the Povarov reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and an olefin, can be used to construct complex nitrogen-containing heterocycles. nih.gov While not directly producing acetamides, these MCRs can generate advanced intermediates that can be further elaborated to the desired N-pyridinyl acetamide (B32628) structures, showcasing a convergent approach to building molecular complexity. youtube.com

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold and its precursor, 2-amino-4-methyl-5-nitropyridine, serve as valuable building blocks for the synthesis of more complex and biologically active molecules. nih.gov The functional groups present—the nitro group, the methyl group, and the acetamide moiety—offer multiple handles for further chemical modification.

A significant example of functionalization starts with the precursor, 2-amino-4-methyl-5-nitropyridine. This compound has been used as a key starting material in an efficient synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor. nih.gov The synthetic route involved reacting the amine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by treatment with hydroxylamine, cyclization to a triazolo[1,5-a]pyridine core, reduction of the nitro group to an amine, and a final Buchwald–Hartwig coupling to install a pyrimidine (B1678525) moiety. nih.gov

This example highlights that the nitro group is a particularly versatile functional handle. It can be reduced to an amino group, which can then participate in a wide array of reactions, including diazotization, further acylation, alkylation, or transition-metal-catalyzed cross-coupling reactions. This opens up pathways to a diverse library of substituted pyridine derivatives starting from the this compound scaffold. researchgate.net

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding N-(5-amino-4-methylpyridin-2-yl)acetamide. This resulting aniline derivative serves as a crucial intermediate for further functionalization. The reduction must be performed under conditions that selectively target the nitro group while preserving the acetamide linkage. Several methodologies are effective for this purpose. scispace.comwikipedia.org

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.org A common approach involves using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. organic-chemistry.org An efficient and highly relevant example is the reduction of the closely related compound, 2-amino-4-methyl-5-nitropyridine, which is successfully converted to its corresponding diamine using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent with a Pd/C catalyst. nih.gov This method is advantageous due to its mild conditions and the avoidance of strong acids. Other catalysts like Raney nickel or platinum(IV) oxide are also effective for reducing nitroarenes. wikipedia.org

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and robust method for nitro group reduction. scispace.com A typical system involves tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com For instance, the chemoselective reduction of an aromatic nitro group in the presence of a carbonyl group can be achieved using tin and hydrochloric acid. scispace.com This method is generally effective but can require strenuous workup procedures to remove metal salts.

Sulfide-Based Reagents: Reagents such as sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite (B78146) or "insurance powder") or sodium sulfide (B99878) (Na₂S) can be employed for the reduction of nitro groups. wikipedia.orgchemicalbook.com These reagents offer good chemoselectivity, often leaving other reducible functional groups like esters or amides intact. The reaction with sodium hydrosulfite is typically carried out in a biphasic system or an aqueous-organic solvent mixture. chemicalbook.com

The choice of reducing agent depends on factors such as substrate compatibility, desired selectivity, and scalability.

| Reagent/System | Catalyst/Conditions | Key Features |

| Ammonium Formate | Palladium on Carbon (Pd/C) | Mild conditions, transfer hydrogenation, avoids gaseous H₂. nih.gov |

| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic medium | Strong reducing system, highly effective for aromatic nitro groups. scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Good chemoselectivity, avoids harsh acidic conditions. wikipedia.orgchemicalbook.com |

| Hydrogen Gas (H₂) | Raney Nickel or Platinum(IV) Oxide | Catalytic, clean workup, requires specialized hydrogenation equipment. wikipedia.org |

Further Modifications of the Acetamide Moiety

The acetamide group (–NHCOCH₃) in this compound is relatively stable, but it can be chemically modified to introduce further diversity into the molecular structure.

The most fundamental modification is the hydrolysis of the amide bond to regenerate the parent amine, 2-amino-4-methyl-5-nitropyridine. This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH). The resulting 2-amino-4-methyl-5-nitropyridine is a valuable building block in its own right. As demonstrated in the synthesis of DNA-dependent protein kinase inhibitors, this specific amine can be used as a starting material for constructing more complex heterocyclic systems, such as triazolo[1,5-a]pyridines. nih.gov

Once hydrolyzed, the resulting amino group can be re-acylated with different acyl chlorides or anhydrides to introduce a variety of substituents in place of the original acetyl group. This allows for the systematic exploration of structure-activity relationships by varying the nature of the acyl chain. For example, reacting the amine with chloroacetyl chloride produces a reactive α-chloro acetamide intermediate, which can be further functionalized through nucleophilic substitution. chemicalbook.comnih.gov

While less common, it is also conceivable to perform reactions on the amide nitrogen itself, such as N-alkylation. However, this often requires a strong base to deprotonate the amide first, and care must be taken to avoid side reactions, especially given the electron-deficient nature of the pyridine ring.

Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound ring is dictated by the interplay of its three substituents:

Nitro Group (–NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group at the C5 position strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it (C4 and C6). This activation is crucial in synthetic routes where a leaving group on the ring is displaced by a nucleophile. nih.gov

Acetamide Group (–NHCOCH₃): The acetamide group at the C2 position is generally considered an activating, ortho-, para-directing group in electrophilic substitution on benzene (B151609) rings due to the lone pair on the nitrogen atom. However, on the electron-deficient pyridine ring, its activating effect is modest. Furthermore, steric hindrance from adjacent substituents can force the acetamide group to twist out of the plane of the aromatic ring. nih.gov Crystallographic studies on analogous nitrophenylacetamides show that bulky ortho substituents cause a significant dihedral angle between the plane of the amide and the aromatic ring. nih.govnih.govnih.gov This twisting reduces the resonance interaction between the nitrogen lone pair and the ring, thereby diminishing its electronic influence on the ring's reactivity. nih.gov

Methyl Group (–CH₃): The methyl group at the C4 position is a weak electron-donating group through an inductive effect. It provides a small activating effect on the ring for electrophilic substitution and a deactivating effect for nucleophilic substitution.

The combined effect of these substituents creates a unique reactivity profile. For instance, the electron-donating methyl group at C4 and the electron-withdrawing nitro group at C5 create a "push-pull" system that influences the electron density across the ring. The primary influence remains the strong deactivation by the nitro group, making nucleophilic attack the more probable reaction pathway, especially if a suitable leaving group is present. In the reduction of the nitro group, the presence of the other substituents can influence the reaction rate but generally does not alter the outcome with selective reagents.

Green Chemistry Principles in the Synthesis of this compound Analogues

Applying green chemistry principles to the synthesis of this compound and its derivatives can significantly reduce environmental impact and improve safety. A key area for improvement is the nitro group reduction step, which traditionally can use stoichiometric amounts of metals that result in toxic waste streams. scispace.com

Modern approaches offer greener alternatives:

Catalytic Transfer Hydrogenation: As mentioned previously, using a hydrogen donor like ammonium formate or triethylsilane with a catalytic amount of Pd/C is a much greener option than metal-acid systems. organic-chemistry.orgnih.gov This method avoids the use of high-pressure hydrogen gas and often proceeds under mild conditions.

Metal-Free Reductions: Emerging research has focused on entirely metal-free methods for nitro group reduction. One such method employs tetrahydroxydiboron (B82485) in water, offering excellent functional group tolerance. organic-chemistry.org Another approach uses diboron (B99234) compounds with an organocatalyst like 4,4'-bipyridine, which can achieve highly chemoselective reduction at room temperature. organic-chemistry.org These methods are highly desirable as they avoid heavy metal catalysts and often use water as a benign solvent.

Use of Recyclable Catalysts: Heterogeneous catalysts, such as V₂O₅/TiO₂, have been used for the hydrogenation of nitro compounds under visible light irradiation at ambient temperature. organic-chemistry.org The ability to recover and reuse the catalyst for multiple cycles is a core principle of green chemistry, reducing waste and cost.

Beyond the reduction step, green chemistry principles can be applied throughout the synthetic sequence. This includes choosing less hazardous solvents, minimizing the number of synthetic steps (e.g., through convergent synthesis), and maximizing atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methyl 5 Nitropyridin 2 Yl Acetamide and Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No experimental FT-IR data for N-(4-methyl-5-nitropyridin-2-yl)acetamide is publicly available.

Raman Spectroscopy for Molecular Vibrations

No experimental Raman spectroscopy data for this compound is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

No experimental ¹H NMR data for this compound is publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

No experimental ¹³C NMR data for this compound is publicly available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data for this compound is publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. rsc.org In positive ion mode (ESI+), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular formula C₈H₉N₃O₃, the expected mass-to-charge ratio (m/z) for this ion would be approximately 196.06.

Tandem mass spectrometry (MS/MS) of the protonated molecule provides structural information through collision-induced dissociation (CID). The fragmentation of this compound is anticipated to follow pathways characteristic of nitroaromatic and acetamide-containing compounds. nih.govnih.gov Key fragmentation patterns for protonated nitrosamine (B1359907) compounds, which share the nitro functional group, include the loss of the NO radical (a mass loss of 30 Da) or the loss of H₂O. nih.gov Another potential fragmentation involves the elimination of the entire nitro group, corresponding to a loss of 46 Da (NH₂NO). nih.gov

For this compound, the primary fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the aminopyridine core.

Loss of the nitro group (NO₂) as a neutral species (46 Da loss).

Loss of the acetyl group (CH₃CO) as a ketene (B1206846) (42 Da loss).

These fragmentation patterns are instrumental in confirming the identity and structure of the molecule and its derivatives. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is essential for the analysis of this compound in complex mixtures, allowing for its separation from impurities, reactants, or other derivatives before mass analysis. rsc.org

A typical LC-MS method would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient, often consisting of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.orgnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions. Following separation, the eluent is directed into the mass spectrometer's ESI source. The resulting data provides both the retention time and the mass spectrum, enabling highly specific and sensitive quantification and identification. nih.gov In studies of related nitrated aromatic compounds, LC-MS has been successfully used to separate and identify various mono- and di-nitro derivatives, demonstrating its utility for analyzing complex reaction outcomes. nih.govresearchgate.net

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for the analysis of this compound. nih.gov This hybrid instrument pairs a quadrupole mass filter with a time-of-flight (TOF) mass analyzer, providing high mass accuracy (typically within 5 ppm) and resolution. tofwerk.comchromatographyonline.com

The high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing confidence in structural assignments. For instance, Q-TOF can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas. tofwerk.com

In a typical Q-TOF analysis, the first quadrupole (Q1) can be used to select a precursor ion (e.g., the [M+H]⁺ ion of the target compound), which is then fragmented in the collision cell (Q2). The resulting product ions are analyzed by the TOF analyzer, which measures their m/z ratios with high precision. nih.gov This MS/MS capability is invaluable for detailed structural elucidation. nih.gov The combination of liquid chromatography with Q-TOF (LC-Q-TOF) is a powerful strategy for identifying and quantifying unknown nitrated derivatives in complex samples, as demonstrated in the analysis of other antioxidant nitro derivatives. nih.govresearchgate.net

| Technique | Primary Application for this compound | Expected Key Findings |

| ESI-MS | Molecular weight determination and basic fragmentation. | [M+H]⁺ ion at m/z ~196.06; Fragments from loss of NO₂, CH₃CO. |

| LC-MS | Separation and analysis in mixtures. | Characteristic retention time; Detection of isomers and impurities. |

| Q-TOF MS | High-resolution mass analysis for formula confirmation. | Accurate mass measurement; Elemental composition of parent and fragment ions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophores present: the nitropyridine ring and the acetamide (B32628) group. The conjugated system of the pyridine (B92270) ring substituted with an electron-withdrawing nitro group and an electron-donating acetamido group gives rise to characteristic absorption bands.

The expected electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. nih.gov For conjugated systems like nitropyridines, these transitions typically occur at longer wavelengths compared to the unsubstituted aromatic ring.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the pyridine ring) to a π* antibonding orbital. nih.gov These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths. researchgate.net

For the related compound 2-amino-5-nitropyridine (B18323), a UV/Visible spectrum is available, which can serve as a reference. nist.gov Studies on similar 2-N-phenylamino-methyl-nitro-pyridine isomers show a broad absorption band in the 300–500 nm range, attributed to electronic transitions within the π-system of the pyridine ring and charge-transfer interactions involving the nitro-chromophore. nih.gov A similar profile would be expected for this compound.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter wavelength UV (e.g., 250-300 nm) nih.gov | High |

| n → π | Non-bonding to π antibonding | Longer wavelength UV/Visible (e.g., 300-500 nm) nih.gov | Low |

X-ray Crystallography for Solid-State Molecular Architecture

In the analogous phenyl derivative, the molecule exhibits distinct structural features. The aromatic ring is nearly planar, but the substituents are twisted out of this plane to varying degrees due to steric hindrance. nih.gov For N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the nitro group is twisted by approximately 12°, while the acetamide group is significantly more twisted, at about 47° relative to the phenyl plane. nih.gov A similar non-planar conformation would be expected for this compound, with the pyridine ring forming the core. The dihedral angle between the pyridine ring and the acetamide group would be a key structural parameter. In other substituted pyridine derivatives, the twist between the pyridine ring and other aromatic substituents is a common feature. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in the crystal packing.

Hydrogen Bonding: The N-H group of the acetamide linker is a hydrogen bond donor, while the carbonyl oxygen (C=O) of the acetamide and the oxygen atoms of the nitro group are potential acceptors. In the crystal structure of the analogous N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the primary interaction is an N—H⋯O hydrogen bond between the amide N-H and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into chains. nih.gov Similar N—H⋯O or N—H⋯N hydrogen bonding patterns are observed in the crystal structures of other acetamide and nitropyridine derivatives, often forming chains or sheets. nih.govresearchgate.net

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. In the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are stacked into columns with an interplanar separation of approximately 3.85 Å. researchgate.netsigmaaldrich.com Similar interactions could contribute to the packing of this compound, helping to stabilize the crystal lattice. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is mapped with functions like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

In a Hirshfeld analysis of a 2-amino-5-nitropyridine cocrystal, intermolecular contacts are dominated by O···H/H···O and N···H/H···N interactions, reflecting the importance of hydrogen bonding. researchgate.net For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a related structure containing both nitro and acetamide groups, the most significant contributions to the crystal packing are from O⋯H/H⋯O (43.7%), H⋯H (31.0%), and C⋯H/H⋯C (8.5%) contacts. nih.gov A similar distribution would be anticipated for this compound, with a high percentage of O···H/H···O contacts underscoring the role of N—H⋯O hydrogen bonds in defining the crystal structure.

| Interaction Type | Description | Anticipated Contribution |

| O···H/H···O | Primarily N—H···O hydrogen bonds | High (e.g., >40%) nih.gov |

| H···H | General van der Waals forces | Significant (e.g., >30%) nih.gov |

| C···H/H···C | Weak C-H···π or C-H···O interactions | Moderate (e.g., ~5-10%) nih.gov |

| N···H/H···N | Potential weak hydrogen bonds | Moderate to Low nih.gov |

| C···C | π-π stacking interactions | Low nih.gov |

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method provides critical data for verifying the empirical and molecular formula of a newly synthesized or isolated substance, thereby confirming its stoichiometric composition. The principle of this technique relies on the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured. By comparing the experimentally determined percentages of each element to the theoretically calculated values derived from the proposed molecular formula, the purity and elemental integrity of the compound can be rigorously assessed.

In the characterization of this compound and its derivatives, elemental analysis serves as a crucial checkpoint to confirm that the intended molecular structure has been successfully obtained. The theoretically expected percentages of carbon, hydrogen, and nitrogen are calculated based on the molecular formula and the atomic weights of the constituent atoms.

For the parent compound, This compound , the molecular formula is established as C₈H₉N₃O₃. Based on this, the calculated elemental composition is as follows:

Carbon (C): 49.23%

Hydrogen (H): 4.65%

Nitrogen (N): 21.53%

A derivative of this compound, N-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide , has the molecular formula C₁₀H₁₄N₄O₃. The corresponding theoretical elemental composition is:

Carbon (C): 50.41%

Hydrogen (H): 5.92%

Nitrogen (N): 23.52%

Another related derivative, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide , is defined by the molecular formula C₁₀H₁₂N₂O₄. nih.govresearchgate.net Its theoretical elemental composition is calculated to be:

Carbon (C): 53.57%

Hydrogen (H): 5.39%

Nitrogen (N): 12.49%

The congruence of experimental results from elemental microanalysis with these theoretical values is a strong indicator of the successful synthesis and purity of the respective compounds.

Interactive Data Table: Elemental Composition of this compound and Its Derivatives

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |

| This compound | C₈H₉N₃O₃ | 49.23 | 4.65 | 21.53 |

| N-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide | C₁₀H₁₄N₄O₃ | 50.41 | 5.92 | 23.52 |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 53.57 | 5.39 | 12.49 |

Computational and Theoretical Investigations of N 4 Methyl 5 Nitropyridin 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of organic molecules. These methods are used to predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is employed to determine the most stable conformation (the optimized geometry) of a molecule by finding the minimum energy state on its potential energy surface. For N-(4-methyl-5-nitropyridin-2-yl)acetamide, DFT calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules. science.gov

The basis set 6-311++G(d,p) is a popular choice for achieving reliable results. researchgate.net This triple-zeta basis set is augmented with diffuse functions (++) on both heavy atoms and hydrogen atoms, which are crucial for accurately describing systems with lone pairs or anions. It also includes polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, to account for the non-uniform distribution of electron density in molecules. The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to be effective for geometry optimization and frequency calculations of similar pyridine (B92270) derivatives. researchgate.netnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (Pyridine ring) | ~1.34 Å |

| C-C (Pyridine ring) | ~1.39 Å | |

| C-N (Amide link) | ~1.40 Å | |

| C=O (Amide) | ~1.23 Å | |

| C-N (Nitro group) | ~1.48 Å | |

| N=O (Nitro group) | ~1.22 Å | |

| Bond Angles | C-N-C (Pyridine ring) | ~117° |

| N-C=O (Amide) | ~123° | |

| O-N-O (Nitro group) | ~124° | |

| Dihedral Angles | Phenyl plane - Nitro group | ~10-15° |

| Phenyl plane - Acetamide (B32628) group | ~45-50° | |

| Note: These values are illustrative, based on calculations for analogous molecules like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide and N-(pyridin-2-yl)acetamide. The planarity of the molecule is affected by steric hindrance between the substituent groups. nih.govnih.gov |

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the amide nitrogen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the adjacent carbons of the pyridine ring. acadpubl.eu This distribution indicates that the molecule would likely accept electrons at the nitro-substituted part of the ring in a chemical reaction.

Table 2: Calculated Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description | Predicted Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.0 eV |

| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | ~ 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.0 eV |

| Global Softness (S) | 1 / (2η) | ~ 0.25 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.5 eV |

| Note: These values are typical for nitro-aromatic compounds and are derived from general principles of FMO theory. A smaller energy gap indicates higher reactivity. acadpubl.eu |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. The most positive potential (blue) would likely be found around the amide hydrogen and the hydrogens of the methyl group, indicating their susceptibility to nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, conjugation, and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E²) associated with these interactions is a measure of their significance.

In this compound, significant delocalization is expected. Key interactions would include:

π → π * interactions within the pyridine ring, which contribute to its aromatic stability.

Delocalization from the lone pair of the amide nitrogen (n) to the antibonding orbital of the carbonyl group (π* C=O), which describes the amide resonance.

Interactions between the lone pairs on the oxygen atoms of the nitro group and the pyridine ring system.

DFT calculations can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These simulated spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Simulated IR Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The predicted frequencies and intensities for characteristic functional groups—such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group—can be compared with experimental FT-IR spectra. nih.gov

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be correlated with experimental values to aid in the assignment of specific peaks to individual atoms in the molecule.

Thermodynamic Quantities and Quantum Chemical Parameters

The thermodynamic stability and reactivity of this compound can be predicted using quantum chemical calculations. A theoretical study on a series of nitro-substituted pyridines, employing density functional theory (DFT) at the B3PW91/6-311++G(d,p)//MP2/311++G(d,p) level, has been used to calculate heats of formation, bond orders, and bond dissociation energies. nih.gov These parameters are crucial for assessing the thermodynamic stability of such molecules. nih.gov While specific values for this compound are not detailed in the available literature, the study confirmed that nitro-substituted pyridines generally possess sufficient stability to exist. nih.gov

Furthermore, frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of molecular reactivity. alliedacademies.org For a series of screened compounds with structural similarities, the average HOMO-LUMO gap was found to be minimal, signifying molecular reactivity. alliedacademies.org

Table 1: Calculated Thermodynamic and Quantum Chemical Parameters for a Related Nitro-Substituted Pyridine Series

| Parameter | Description | Significance |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Indicates the thermodynamic stability of the molecule. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Provides insights into the strength of chemical bonds within the molecule. |

| Dipole Moment (µ) | A measure of the separation of positive and negative electrical charges within a molecule. | Reflects the overall polarity of the molecule. |

| Polarizability (α) | The ability of the electron cloud of a molecule to be distorted by an external electric field. | Relates to the molecule's response to an electric field and its intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the molecule's chemical reactivity and kinetic stability. |

This table is illustrative and based on general findings for related compounds. Specific values for this compound would require dedicated computational studies.

Excited State Properties and Energy Dissipation Mechanisms

The photophysical and photochemical behavior of this compound is governed by its excited-state properties. Quantum chemical calculations on related 2-alkylamino-6-methyl-4-nitropyridine N-oxides have revealed the presence of multiple isomers in the first excited state (S1). nih.gov These excited-state local energy minima can have different electronic characters, such as ππ* or nπ*. nih.gov

For the 2-alkylamino-6-methyl-4-nitropyridine N-oxides, three of the excited-state minima correspond to ground-state isomers and possess a ππ* character. nih.gov A fourth excited-state minimum, denoted as L, was identified with an nπ character and does not have a corresponding ground-state isomer. nih.gov This stable L* isomer is considered to play a significant role in the photophysics of these molecules. nih.gov The barriers between these excited-state minima have also been calculated, providing insight into the pathways of relaxation and energy dissipation. nih.gov

The presence of a nitro group can significantly influence the excited-state dynamics. In many nitroaromatic compounds, the quenching of emission can occur via a photoinduced electron transfer (PET) mechanism. This process is a common deactivation pathway for the excited state.

Energy dissipation can also occur through intersystem crossing from the singlet excited state to a triplet state. The formation of triplet excited states has been observed in platinum(II) compounds with substituted pyridines, leading to phosphorescence. nih.gov Understanding these excited-state properties is crucial for applications in areas such as photosensitization and materials science.

Molecular Modeling and Dynamics

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity. Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule and the energy barriers between different conformations.

A crystal structure analysis of the related compound N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide reveals that the substituents lie out of the phenyl plane to varying degrees. nih.gov In this analogue, the plane of the nitro group is twisted out of the phenyl plane with a dihedral angle of 12.03 (9)°. nih.gov The acetamide substituent is twisted even more significantly, forming a dihedral angle of 47.24 (6)° with the phenyl plane. nih.gov These torsions are likely due to steric hindrance between the substituents.

The conformational preferences of the acetamide group are influenced by the substitution pattern on the aromatic ring. For N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group participates in an intermolecular hydrogen bond with a carbonyl oxygen atom of a neighboring molecule, forming chains. nih.gov This interaction will influence the conformational landscape in the solid state. In solution, the conformational preferences may differ due to interactions with solvent molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with the surrounding environment. For molecules like this compound, MD simulations can reveal how the molecule behaves in a solvent, such as water, which is crucial for understanding its properties in a biological context.

A state-of-the-art approach for such simulations involves the use of data-driven many-body energy (MB-nrg) potential energy functions (PEFs). These PEFs are developed from "first principles" and can achieve quantum-mechanical accuracy in describing the energetics and structural properties of molecules. chemrxiv.org For instance, an MB-nrg PEF has been developed for N-methyl acetamide (NMA), a molecule often used as a proxy for the peptide backbone in proteins. chemrxiv.org This advanced force field accurately describes the normal modes of both cis and trans isomers of NMA and the energy profile along the isomerization pathway. chemrxiv.org The transferability of such PEFs allows for accurate MD simulations of the molecule in solution. chemrxiv.org

MD simulations can be used to calculate various properties, including radial distribution functions to understand solvation structure, and to explore the conformational landscape by monitoring dihedral angles over time. The stability of ligand-protein complexes predicted by molecular docking can also be assessed through MD simulations, which can reveal whether the predicted binding mode is stable over time. researchgate.net

Molecular Docking Studies

Ligand-Protein Interaction Prediction for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. rjptonline.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.

While specific molecular docking studies for this compound are not prominently available in the reviewed literature, studies on structurally related compounds provide a framework for how such investigations would be conducted. For instance, docking studies on various heterocyclic compounds have been performed against a range of protein targets, including kinases, which are often implicated in diseases like cancer. alliedacademies.orgrjptonline.orgmdpi.com

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower docking scores generally indicating a more favorable interaction. rjptonline.org

The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. rjptonline.org For example, in a study of fluorinated thiazolidin-4-one derivatives targeting the C-KIT Tyrosine Kinase protein, the amino acid lysine (B10760008) at position 623 was found to be crucial for hydrogen bond formation with the ligands. rjptonline.org

The predicted binding modes and affinities from molecular docking can then be used to prioritize compounds for experimental testing and to guide the design of new derivatives with improved potency and selectivity.

Table 2: Common Biological Targets for Heterocyclic Compounds in Molecular Docking Studies

| Protein Target Class | Example | Relevance |

| Kinases | C-KIT Tyrosine Kinase, Phosphatidylinositol 3-kinase (PI3Kα) | Cancer, Inflammatory Diseases |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| G-protein coupled receptors (GPCRs) | Various | Diverse physiological processes |

This table lists general classes of protein targets for which similar heterocyclic compounds have been evaluated and does not represent specific validated targets for this compound.

Assessment of Binding Affinity and Interaction Modes

General methodologies for assessing binding affinity and interaction modes typically involve molecular docking simulations. These computational techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol).

The interaction modes are analyzed by examining the specific intermolecular forces between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions can include:

Hydrogen Bonds: Crucial for molecular recognition, formed between hydrogen bond donors (like the N-H group of the acetamide) and acceptors (like the oxygen atoms of the nitro group or carbonyl group) on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the methyl group and the pyridine ring) and hydrophobic residues of the protein.

Pi-Pi Stacking: Involve interactions between aromatic rings, such as the pyridine ring of the compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Without specific computational studies on this compound, any discussion of its binding affinity or interaction modes would be purely speculative. For illustrative purposes, a hypothetical data table for such an investigation is presented below. This table showcases the type of data that would be generated from molecular docking studies were they to be performed on this compound with a specific protein target.

Hypothetical Binding Affinity and Interaction Data for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | LYS 72 | Hydrogen Bond |

| ASP 184 | Hydrogen Bond | ||

| LEU 130 | Hydrophobic | ||

| PHE 182 | Pi-Pi Stacking | ||

| Hypothetical Receptor B | -7.2 | TYR 341 | Hydrogen Bond |

| VAL 298 | Hydrophobic | ||

| ILE 352 | Hydrophobic |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of actual research.

Further computational and experimental research, including molecular docking, molecular dynamics simulations, and in vitro binding assays, would be necessary to determine the actual binding affinity and interaction modes of this compound with any given biological target.

Investigation of Biological Activities and Structure Activity Relationships Sar

Exploration of Antimicrobial Potential

The antimicrobial properties of N-(4-methyl-5-nitropyridin-2-yl)acetamide have not been extensively reported in publicly available scientific literature. To understand its potential, the activity of related nitropyridine and acetamide (B32628) compounds is considered.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Conversely, some related compounds showed limited or no activity against Gram-negative strains like E. coli nih.gov. The antibacterial efficacy of N-alkyl-2-quinolonopyrones was notable against ESKAPE pathogens, with a potent analogue showing MIC levels of ≤2 μg/mL across four strains of MRSA and 0.25 μg/mL against Enterococcus spp nih.gov.

Mechanistic Studies of Antimicrobial Action

Detailed mechanistic studies on how this compound exerts its potential antimicrobial action are not specifically documented. However, the mechanism of related nitropyridine compounds often involves the nitro group. For example, 4-nitropyridine-N-oxide has been shown to inhibit biofilm formation in certain bacteria. nih.gov The combination of 4-nitropyridine-N-oxide with silver nanoparticles demonstrated enhanced antibiofilm efficiency against P. aeruginosa by interfering with the quorum-sensing system and inhibiting the secretion of extracellular polymeric substances. nih.gov

Comparison with Related Nitropyridine and Acetamide Antimicrobial Agents

When comparing the potential of this compound with other antimicrobial agents, the broader classes of nitropyridines and acetamides offer a useful reference.

Nitropyridine Derivatives: Several nitropyridine derivatives have demonstrated notable antimicrobial activity. For instance, metal complexes of 2-amino-5-nitropyridine (B18323) have shown activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli nih.gov. Additionally, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been identified as potent inhibitors of factor IXa, suggesting potential as anticoagulant drugs, with the nitro group enhancing inhibitory levels compared to non-nitrated analogues. nih.gov

Acetamide Derivatives: The acetamide moiety is present in numerous compounds with diverse biological activities. For example, the crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide has been reported, highlighting the structural features that can influence intermolecular interactions. researchgate.netnih.gov While direct antimicrobial data for this specific compound is not provided, the study of such structures is crucial for understanding how they might interact with biological targets. researchgate.netnih.gov

The following table summarizes the antimicrobial activity of some compounds related to this compound.

| Compound/Derivative Class | Organism(s) | Activity/Finding |

| 2-amino-5-substituted pyridine (B92270) derivative (2c) researchgate.net | S. aureus, B. subtilis | MIC = 0.039 µg·mL⁻¹ |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids nih.gov | Gram-positive bacteria (including MRSA) | MIC = 2-4 µg/mL |

| N-Alkyl-2-Quinolonopyrones nih.gov | MRSA strains, Enterococcus spp. | MIC ≤2 μg/mL (MRSA), 0.25 μg/mL (Enterococcus spp.) |

| 4-Nitropyridine-N-oxide nih.gov | Cylindrotheca sp., P. aeruginosa | Inhibits biofilm formation |

| Cu(II), Zn(II), and Ni(II) complexes with 2-amino-5-nitropyridine ligands nih.gov | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Comparable activity to ciprofloxacin (B1669076) and nystatin |

Evaluation of Anticancer Activity

The potential of this compound as an anticancer agent has not been specifically detailed in the researched scientific literature. The following sections discuss the cytotoxic effects and modulation of cellular pathways by related compounds.

Cytotoxicity against Human Cancer Cell Lines

There is no specific data available for the cytotoxicity of this compound against human cancer cell lines. However, research on structurally similar compounds provides some context. For example, a photoactive Pt(IV) complex with a nitropyridine ligand showed moderate non-light-induced cytotoxicity against bladder cancer cells. nih.gov

Furthermore, the synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, which originates from 2-chloro-5-nitropyridine, led to the development of Mannich bases that exhibited moderate cytotoxic activity against prostate cancer cell lines (PC3, LNCaP, and DU145). nih.gov The starting material for the DNA-dependent protein kinase inhibitor AZD7648 was 2-amino-4-methyl-5-nitropyridine (B42881), a compound closely related to the core structure of this compound. nih.gov A study on novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives indicated that substitutions on the pyridine ring are important for cytotoxic activity. nih.gov

The table below presents cytotoxicity data for some related pyridine derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity/Finding |

| Pt(IV) complex with nitropyridine ligand nih.gov | Bladder cancer cells | Moderate non-light-induced cytotoxicity |

| Mannich bases from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine nih.gov | PC3, LNCaP, DU145 (Prostate cancer) | Moderate cytotoxic activity |

| 4-benzylidene-2-methyl-oxazoline-5-one | MCF-7 (Breast cancer) | Induced cell death and decreased cell viability |

Modulation of Cellular Processes and Pathways in Cancer Cells

Specific information regarding the modulation of cellular processes and pathways in cancer cells by this compound is not available. Research into the broader class of nitropyridine derivatives has shown that they can act as inhibitors of key cellular enzymes. For instance, certain nitropyridine derivatives have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell proliferation and survival. nih.gov The 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibited dual inhibition against chymotrypsin (B1334515) and urease. nih.gov These examples suggest that the nitropyridine scaffold can be a valuable component in designing enzyme inhibitors, a common strategy in anticancer drug development.

Inhibition of Specific Molecular Targets (e.g., VEGFR2)

While direct studies on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by this compound are not extensively documented in publicly available research, the broader class of pyridine derivatives has been a focus of investigation for kinase inhibition. For instance, various 4-phenoxypyridine (B1584201) derivatives have been synthesized and assessed for their inhibitory action against c-Met kinase, a different but structurally related receptor tyrosine kinase. In one such study, a series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were evaluated. nih.gov The most potent compound from this series demonstrated a c-Met IC50 value of 0.016 μM and significant cytotoxicity against several cancer cell lines. nih.gov These findings suggest that the pyridine scaffold is a viable starting point for developing kinase inhibitors, though specific activity against VEGFR2 for this compound remains to be conclusively established.

Assessment of Enzyme and Receptor Modulation

The interaction of this compound with various enzymes and receptors is a critical area of research to understand its pharmacological potential.

The N-aryl acetamide and related heterocyclic structures are known to interact with various enzymes. A notable area of investigation is their potential as α-glucosidase inhibitors, which is relevant for managing type 2 diabetes. researchgate.netnih.gov Studies on pyridazine (B1198779) N-aryl acetamides have shown significant in vitro inhibitory activity against α-glucosidase, with some derivatives exhibiting IC50 values much lower than the standard drug, acarbose. researchgate.net For example, kinetic studies have revealed that some of the most active derivatives act as competitive inhibitors of the enzyme. researchgate.net Similarly, other heterocyclic acetamide derivatives, such as those based on a quinazoline (B50416) scaffold, have been identified as inhibitors of Mycobacterium tuberculosis bd oxidase, a key enzyme in the respiratory chain of the bacterium. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected N-Aryl Acetamide Derivatives

| Compound Type | Derivative Example | IC50 (μM) | Standard (Acarbose) IC50 (μM) | Reference |

|---|---|---|---|---|

| Pyridazine N-Aryl Acetamide | Derivative 2B | 2.62 ± 0.16 | 37.38 ± 1.37 | researchgate.net |

| Pyridazine N-Aryl Acetamide | Derivative 3B | Not specified, but highly active | 37.38 ± 1.37 | researchgate.net |

| 1,2-Benzothiazine-N-Arylacetamide | Derivative 12a | 18.25 | 58.8 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The acetamide moiety can also play a crucial role in the interaction with cellular receptors. Research into 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers has identified them as novel positive allosteric modulators of the sigma-1 receptor. ebi.ac.uk This receptor is involved in a variety of cellular functions, and its modulation can have significant therapeutic implications. The specific stereochemistry of these acetamide derivatives was found to be critical for their activity. ebi.ac.uk While this study does not directly involve this compound, it highlights the potential of the acetamide group to mediate interactions with important cellular receptors.

Emerging Biological Activities

Recent research has begun to uncover new potential therapeutic applications for N-aryl acetamides and related compounds, extending beyond their traditionally studied roles.

The class of N-aryl acetamides has garnered attention for its potential dual antidiabetic and antioxidant properties. researchgate.netjfi-online.org The inhibition of α-glucosidase, as mentioned earlier, is a key antidiabetic mechanism. researchgate.netnih.govnih.gov In addition to this, some N-heterocyclic compounds are reported to possess antioxidant activities. researchgate.net However, in a study on flavonoid acetamide derivatives, it was observed that while the modification of flavonoids into acetamides improved bioavailability, it led to a decrease in antioxidant activity as measured by the DPPH assay. rsc.org This suggests that the effect of the acetamide group on antioxidant potential can be structure-dependent.

Table 2: Antioxidant Activity of Flavonoid and Flavonoid Acetamide Derivatives

| Compound Type | IC50 Range (μM) | Assay | Reference |

|---|---|---|---|

| Unmodified Flavonoids | 2.19–13.03 | DPPH | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Currently, there is a lack of specific research data on the direct inhibition of SLACK (Sequence-Like A-type Potassium channel) potassium channels by this compound. The broader field of ion channel modulation by small molecules is an active area of research, but specific connections to this particular compound are not well-established in the available literature.

Comprehensive Structure-Activity Relationship (SAR) Studies

Detailed SAR studies for this compound are not available in the reviewed scientific literature. To establish a comprehensive SAR, a systematic investigation involving the synthesis and biological testing of a series of analogues would be required. Such studies would typically explore how modifications to the methyl, nitro, and acetamide groups on the pyridine ring influence biological potency and selectivity. In the absence of such dedicated research, the following subsections remain speculative.

No published data explicitly correlates the structural features of this compound with biological potency.

There is no available research detailing the impact of modifying the substituents of this compound on its biological profile.

Without foundational SAR data, the rational design of new analogues of this compound with enhanced activity or selectivity has not been reported in the scientific literature.

Pharmacological Research Aspects (Mechanism-Focused)

The pharmacological profile and specific molecular mechanisms of this compound have not been elucidated in the available research.

Specific mechanisms of action for this compound within biological systems have not been publicly documented.

There is no direct evidence or published studies identifying the specific biomolecular targets of this compound. While its precursor is linked to DNA-PK inhibition, it cannot be concluded that the acetamide derivative shares this target without experimental validation. nih.gov

Metabolic Pathways and Biotransformation Studies of this compound

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological and toxicological profile. While direct and specific research on the metabolic pathways and biotransformation of this compound is not extensively documented in publicly available literature, its structural features—a substituted nitropyridine ring linked to an acetamide group—allow for a predictive assessment of its likely metabolic transformations. The metabolism of this compound is expected to proceed through several key enzymatic reactions, primarily involving the nitro group, the methyl group, and the acetamide linkage. These predictions are based on established metabolic routes for structurally related compounds.

The primary metabolic reactions anticipated for this compound include nitroreduction, oxidation of the methyl group, and hydrolysis of the amide bond. These pathways are catalyzed by a variety of enzyme systems, most notably cytochrome P450 (CYP) enzymes and nitroreductases.

Nitroreduction: The nitro group is a common subject of metabolic modification. In many instances, nitroaromatic compounds undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. This reductive pathway is often a critical step in both the bioactivation and detoxification of such compounds. For instance, the reduction of a nitro group to an amine has been observed in the metabolism of various nitropyridine derivatives. nih.gov This transformation can significantly alter the biological activity of the parent molecule.

Oxidation of the Methyl Group: The methyl group attached to the pyridine ring represents another likely site for metabolic attack. Cytochrome P450 enzymes are well-known to catalyze the oxidation of alkyl substituents on aromatic rings. This can lead to the formation of a hydroxymethyl metabolite, which may be further oxidized to an aldehyde and then a carboxylic acid. Studies on other methyl-substituted heterocyclic compounds have demonstrated this oxidative pathway. For example, research on the metabolism of 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP) in liver microsomes revealed the formation of a hydroxymethyl metabolite as a major oxidative product. nih.gov

Amide Hydrolysis: The acetamide group (-NHCOCH₃) can undergo hydrolysis, a reaction typically catalyzed by amidases, to yield an amino-substituted pyridine and acetic acid. This cleavage of the amide bond would represent a significant detoxification pathway, breaking down the original structure into smaller, more polar molecules that are more readily excreted.

Detailed Research Findings

While direct experimental data for this compound is limited, insights can be drawn from studies on analogous structures. Research on the in vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole in rat liver microsomes has highlighted the importance of the position of the methyl group in influencing metabolic outcomes. researchgate.net The metabolism of these compounds was found to be dependent on incubation time and involved cytochrome P450 enzymes. researchgate.net

Furthermore, investigations into the structure-activity relationships of various substituted acetamides have shown that modifications to the acetamide group can significantly impact biological activity. nih.gov Although not directly a metabolism study, this underscores the importance of the acetamide moiety in molecular interactions.

Based on these general principles and data from related compounds, a hypothetical metabolic scheme for this compound can be proposed. The initial steps would likely involve either the reduction of the nitro group or the oxidation of the methyl group, followed by potential secondary metabolic reactions such as conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

The following table summarizes the potential primary metabolic reactions for this compound:

| Metabolic Reaction | Enzyme System | Potential Metabolite | Significance |

| Nitroreduction | Nitroreductases, CYP450 | N-(5-amino-4-methylpyridin-2-yl)acetamide | Alteration of biological activity, potential for further conjugation |

| Methyl Oxidation | Cytochrome P450 (CYP) | N-(4-(hydroxymethyl)-5-nitropyridin-2-yl)acetamide | Increase in polarity, potential for further oxidation to carboxylic acid |

| Amide Hydrolysis | Amidases | 2-amino-4-methyl-5-nitropyridine | Cleavage of the parent compound, likely leading to detoxification |

It is important to emphasize that these proposed pathways are based on the metabolism of structurally similar compounds and require experimental validation through in vitro and in vivo metabolic studies on this compound. Such studies would involve incubating the compound with liver microsomes or hepatocytes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Future Directions and Translational Research Perspectives

Development of Advanced Synthetic Strategies for N-(4-methyl-5-nitropyridin-2-yl)acetamide and Its Analogues

The synthesis of nitropyridine derivatives can be a complex undertaking. researchgate.netfrontiersin.org Traditional nitration methods for pyridine (B92270) rings often result in low yields, necessitating the development of more efficient and versatile synthetic routes. researchgate.net Future research should focus on creating novel, high-yield synthetic pathways for this compound.

Exploring modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and other non-conventional techniques, could offer greener and more efficient alternatives to traditional methods. researchgate.netnih.gov Furthermore, the development of one-pot synthesis procedures would be highly valuable for generating a library of analogues. nih.gov A three-component ring transformation (TCRT) of dinitropyridone with a ketone and a nitrogen source represents another promising avenue for producing nitropyridines that are otherwise difficult to obtain. nih.gov The exploration of various catalysts and reaction conditions will be crucial in optimizing these synthetic strategies.

In-depth Mechanistic Investigations of Biological Activities

A critical area for future investigation is the elucidation of the biological activities of this compound and the underlying mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, are prevalent in over 90% of new drugs, highlighting their significance in medicinal chemistry. ijnrd.org The nitro group in nitropyridine derivatives can significantly influence their biological effects. nih.gov

Initial research should involve broad-spectrum screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Subsequent in-depth studies should aim to identify the specific molecular targets of the compound. Understanding how the compound interacts with biological systems at a molecular level is fundamental. For instance, studies on other nitro compounds have investigated their reduction mechanisms, which can lead to the formation of reactive intermediates with biological consequences. researchgate.net Investigating the mechanism of action could reveal novel biological pathways and therapeutic targets. frontiersin.org

Design of Targeted Derivatives with Improved Selectivity and Potency

Once a biological activity is identified, the focus can shift to the rational design of targeted derivatives of this compound. By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) to enhance selectivity and potency towards the identified biological target. frontiersin.org

Computational modeling and in silico studies can play a pivotal role in this process by predicting the binding affinity and interaction of designed analogues with their targets. frontiersin.org This approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest potential for improved efficacy. The synthesis of a diverse library of analogues with variations in the substituent groups on the pyridine ring will be essential for these SAR studies.

Applications in Chemical Biology and Drug Discovery Research

The unique chemical properties of this compound and its derivatives could be harnessed for applications in chemical biology and as research tools in drug discovery. The nitro group, for instance, can serve as a handle for further chemical modifications, allowing for the development of probes to study biological processes.

Furthermore, nitropyridine-containing compounds have been investigated for their potential in various therapeutic areas, including as kinase inhibitors and for the treatment of diseases like HIV. nih.gov As such, this compound could serve as a scaffold for the development of novel therapeutic agents. Its potential as a precursor for radiolabeled compounds for use in positron-emission tomography (PET) could also be explored, given the importance of nitropyridines in this field. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research into a novel chemical entity like this compound necessitates a collaborative and interdisciplinary approach. Effective progress will require the combined expertise of synthetic organic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. ijnrd.org

Establishing collaborations between academic research institutions and pharmaceutical companies can facilitate the translation of basic research findings into tangible therapeutic applications. Open science initiatives and the sharing of research data will be crucial for accelerating discovery and avoiding the duplication of efforts. Such interdisciplinary studies will be essential to fully realize the scientific and therapeutic potential of this and related nitropyridine compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methyl-5-nitropyridin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include nitration at the 5-position of the pyridine ring, followed by acetylation at the 2-position. Critical parameters include:

- Catalysts : Acidic or basic conditions for nitration (e.g., HNO₃/H₂SO₄ mixtures) .

- Temperature Control : Nitration reactions often require low temperatures (0–5°C) to avoid over-nitration or decomposition .

- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate the pure product .

Yield optimization relies on stoichiometric ratios of reagents and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of NMR , IR , and mass spectrometry is essential:

| Technique | Application | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Assigns proton and carbon environments | Chemical shifts (δ 2.1–2.3 ppm for methyl; δ 8.5–9.0 ppm for nitro-pyridine protons) . |

| IR | Identifies functional groups | Stretching bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) . |

| HRMS | Verifies molecular weight | Exact mass matching [M+H]⁺ or [M–H]⁻ ions . |

| Purity is further confirmed via HPLC with UV detection (λ = 254 nm) . |

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Challenges include:

- Crystal Growth : Slow evaporation from DMSO/water mixtures yields suitable crystals.

- Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in nitro-group orientation and acetamide torsion angles .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect discrepancies .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Validate compound purity via HPLC and elemental analysis before testing .

- Assay Conditions : Standardize protocols (e.g., enzyme concentrations, incubation times) across studies. For example, IC₅₀ values in kinase assays vary with ATP concentrations .